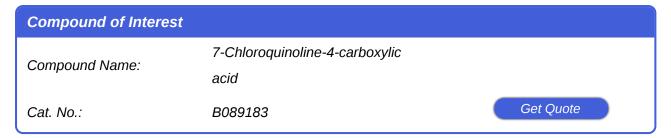


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Spectroscopic data for 7-Chloroquinoline-4carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Spectroscopic Data for **7-Chloroquinoline-4-carboxylic Acid**

Introduction

7-Chloroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class. The quinoline scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The presence of the chlorine atom at the 7-position and the carboxylic acid group at the 4-position significantly influences its physicochemical properties and potential biological interactions. This document provides a detailed overview of the spectroscopic data for **7-Chloroquinoline-4-carboxylic acid**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Molecular Formula: C10H6ClNO2[3]

Molecular Weight: 207.62 g/mol

CAS Number: 13337-66-1[4]

Structure:



C C---C 5 || | || 8 C---N---C 4--COOH \ / \ / C---C 1 \ // 2 C | H

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR data for **7-Chloroquinoline-4-carboxylic acid**.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The spectrum is recorded on a 300 or 400 MHz spectrometer. Data processing involves Fourier transformation, phase correction, and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Expected Data: The 1 H NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring and the carboxylic acid proton. The acidic proton of the carboxylic acid is characteristically deshielded and appears as a broad singlet at a very high chemical shift (δ 10-13 ppm).[5][6] The aromatic protons will appear in the range of δ 7.0-9.0 ppm, with their specific shifts and coupling patterns determined by their position on the quinoline ring and the electronic effects of the substituents.

Proton Position	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	Doublet (d)	~4.5
H-3	7.6 - 7.8	Doublet (d)	~4.5
H-5	8.1 - 8.3	Doublet (d)	~9.0
H-6	7.5 - 7.7	Doublet of Doublets (dd)	~9.0, ~2.0
H-8	8.0 - 8.2	Doublet (d)	~2.0
-COOH	11.0 - 13.0	Broad Singlet (br s)	N/A



Note: These are predicted values based on typical chemical shifts for quinoline derivatives and general NMR principles. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Experimental Protocol: For ¹³C NMR, a more concentrated sample (20-50 mg) is typically used in 0.6 mL of a deuterated solvent. The spectrum is acquired on a spectrometer operating at 75 or 100 MHz, often using proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Expected Data: The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-185 ppm region.[7] The aromatic carbons will resonate in the 115-150 ppm range.[8]

Carbon Position	Expected Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	121 - 123
C-4	145 - 148
C-4a	128 - 130
C-5	127 - 129
C-6	128 - 130
C-7	136 - 138
C-8	120 - 122
C-8a	148 - 150
-СООН	168 - 172

Note: These are predicted values. Specific shifts can be influenced by solvent and concentration.



Infrared (IR) Spectroscopy

Experimental Protocol: IR spectra are commonly recorded using an FT-IR spectrometer. For solid samples like **7-Chloroquinoline-4-carboxylic acid**, the data can be obtained by preparing a KBr (potassium bromide) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Expected Data: The IR spectrum provides information about the functional groups present in the molecule. For **7-Chloroquinoline-4-carboxylic acid**, the most characteristic absorptions are from the carboxylic acid group and the aromatic quinoline ring.[9][10]

Wavenumber Range (cm ⁻¹)	Vibration Type	Description
3300 - 2500	O-H stretch (Carboxylic acid)	Very broad and strong, due to hydrogen bonding.[10]
~1710	C=O stretch (Carboxylic acid)	Strong and sharp, characteristic of a carbonyl group.[10]
1600 - 1450	C=C and C=N stretch (Aromatic)	Multiple medium to strong bands.
1320 - 1210	C-O stretch (Carboxylic acid)	Medium intensity.[9]
~850 - 800	C-H bend (Aromatic)	Out-of-plane bending, indicative of substitution pattern.
~750	C-Cl stretch	Medium to weak intensity.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra can be obtained using various ionization techniques. For a molecule like **7-Chloroquinoline-4-carboxylic acid**, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.[11] The sample is dissolved in a suitable solvent (e.g., methanol/dichloromethane) and introduced into the mass



spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Expected Data: The mass spectrum will show the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻ depending on the mode) and various fragment ions resulting from the cleavage of the parent molecule.

- Molecular Ion Peak: The expected exact mass for $C_{10}H_6CINO_2$ is 207.0087. The mass spectrum should show a prominent peak at $m/z \approx 207$ (for the ^{35}CI isotope) and a smaller peak at $m/z \approx 209$ (for the ^{37}CI isotope) in an approximate 3:1 ratio.
- Key Fragmentations: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). [6] Another likely fragmentation is the loss of CO₂ (M-44) to form a 7-chloroguinoline cation.

UV-Vis Spectroscopy

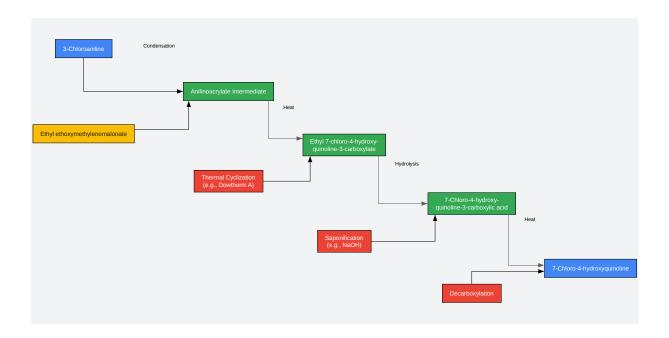
Experimental Protocol: A UV-Vis spectrum is recorded by dissolving a small, accurately weighed amount of the sample in a UV-grade solvent (e.g., ethanol or chloroform) to prepare a dilute solution.[12] The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Expected Data: While simple carboxylic acids absorb at wavelengths too low to be useful (~210 nm)[5], the quinoline ring system is a strong chromophore. Therefore, **7-Chloroquinoline-4-carboxylic acid** is expected to exhibit characteristic $\pi \to \pi^*$ transitions in the UV region. The spectrum will likely show multiple absorption bands, with a strong absorption maximum (λ _max) expected between 220-250 nm and another set of bands with finer structure between 300-330 nm, which is characteristic of the quinoline nucleus.

Synthesis Workflow

The synthesis of quinoline-4-carboxylic acids can often be achieved through the Gould-Jacobs reaction. The following diagram illustrates a generalized workflow for the synthesis of **7-Chloroquinoline-4-carboxylic acid**.





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Caption: Generalized Gould-Jacobs reaction pathway for quinoline synthesis.

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- To cite this document: BenchChem. [Spectroscopic data for 7-Chloroquinoline-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b089183#spectroscopic-data-for-7-chloroquinoline-4-carboxylic-acid]

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